![molecular formula C25H28N2O5 B14323332 Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone CAS No. 111762-47-1](/img/structure/B14323332.png)
Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of oxirane (epoxy) groups, which are highly reactive and useful in various chemical reactions. The molecular structure of this compound includes two oxirane groups attached to a phenyl ring, which is further connected to a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product. The industrial process also involves the recycling of unreacted starting materials and by-products to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its reactive oxirane groups.
Mechanism of Action
The mechanism of action of Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone involves the reactivity of its oxirane groups. These groups can form covalent bonds with various nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but with different reactivity and applications.
Bis(4-glycidyloxyphenyl)methane: Another compound with oxirane groups, used in different industrial applications.
Uniqueness
Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone is unique due to the presence of both oxirane and methanone groups, which provide a combination of reactivity and stability. This makes it suitable for a wide range of applications, from chemical synthesis to industrial production.
Properties
CAS No. |
111762-47-1 |
|---|---|
Molecular Formula |
C25H28N2O5 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
bis[4-[bis(oxiran-2-ylmethyl)amino]phenyl]methanone |
InChI |
InChI=1S/C25H28N2O5/c28-25(17-1-5-19(6-2-17)26(9-21-13-29-21)10-22-14-30-22)18-3-7-20(8-4-18)27(11-23-15-31-23)12-24-16-32-24/h1-8,21-24H,9-16H2 |
InChI Key |
JZHNXUFVNJEDMD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)N(CC5CO5)CC6CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


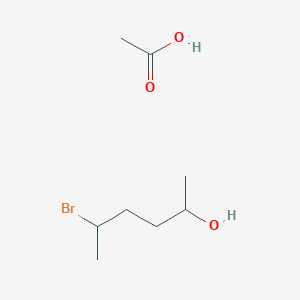
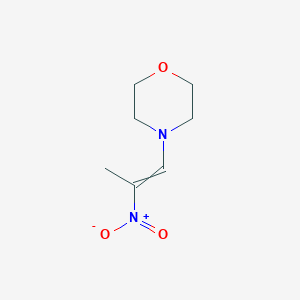
![4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol](/img/structure/B14323257.png)
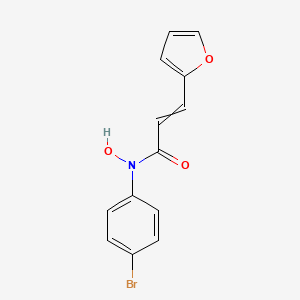
![3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14323264.png)

![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)
![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
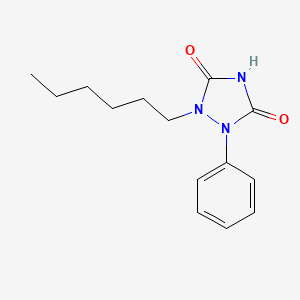
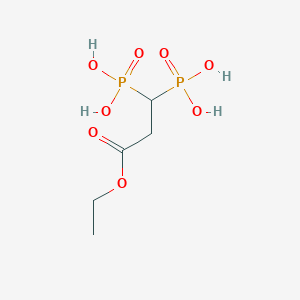
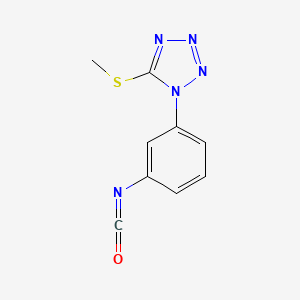
![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
